molecular formula C18H22Cl2N4O3S B10953952 2,4-dichloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B10953952
M. Wt: 445.4 g/mol
InChI Key: XIHUWZDRVRHISK-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including dichloro, pyrazolyl, and pyrrolidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the benzamide intermediate.

    Attachment of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the intermediate with a pyrrolidinylsulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and pyrrolidinylsulfonyl groups.

    Reduction: Reduction reactions can occur at the dichloro substituents, potentially leading to the formation of mono- or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with fewer chlorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-DICHLORO-N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl and pyrrolidinylsulfonyl groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(3-pyridyl)benzamide: Similar structure but with a pyridyl group instead of a pyrazolyl group.

    2,4-Dichloro-N-(3-methylphenyl)benzamide: Features a methylphenyl group instead of a pyrazolyl group.

Uniqueness

2,4-DICHLORO-N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to the presence of both pyrazolyl and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H22Cl2N4O3S

Molecular Weight

445.4 g/mol

IUPAC Name

2,4-dichloro-N-[3-(4-methylpyrazol-1-yl)propyl]-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H22Cl2N4O3S/c1-13-11-22-23(12-13)6-4-5-21-18(25)14-9-17(16(20)10-15(14)19)28(26,27)24-7-2-3-8-24/h9-12H,2-8H2,1H3,(H,21,25)

InChI Key

XIHUWZDRVRHISK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

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